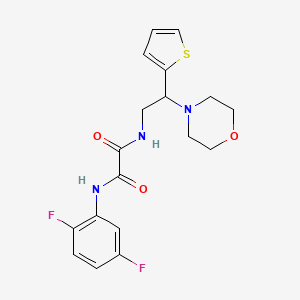

N1-(2,5-difluorophenyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide

Description

Properties

IUPAC Name |

N'-(2,5-difluorophenyl)-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19F2N3O3S/c19-12-3-4-13(20)14(10-12)22-18(25)17(24)21-11-15(16-2-1-9-27-16)23-5-7-26-8-6-23/h1-4,9-10,15H,5-8,11H2,(H,21,24)(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZQLWAAKWZOFFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(CNC(=O)C(=O)NC2=C(C=CC(=C2)F)F)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19F2N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,5-difluorophenyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

Formation of the difluorophenyl intermediate: This involves the reaction of a suitable fluorinated benzene derivative with appropriate reagents under controlled conditions.

Introduction of the morpholino group: This step involves the reaction of the difluorophenyl intermediate with morpholine, often using a coupling agent to facilitate the reaction.

Incorporation of the thiophenyl group:

Industrial Production Methods

Industrial production of N1-(2,5-difluorophenyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Advanced techniques like continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N1-(2,5-difluorophenyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

Substitution: The compound can undergo substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

N1-(2,5-difluorophenyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide has a wide range of scientific research applications, including:

Medicinal Chemistry: The compound is used in the development of new therapeutic agents due to its potential biological activity.

Drug Discovery: It serves as a lead compound in the search for new drugs, particularly for targeting specific molecular pathways.

Materials Science: The unique structure of the compound makes it useful in the design and synthesis of novel materials with specific properties

Mechanism of Action

The mechanism of action of N1-(2,5-difluorophenyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several analogs, as highlighted below. Key comparisons focus on substituent effects, functional groups, and inferred properties.

Table 1: Structural and Functional Comparisons

Key Observations

Aromatic Substituents: The target’s 2,5-difluorophenyl group contrasts with XXXX’s 2,3-dimethoxybenzyl . Thiophene orientation (2-yl vs. 3-yl) in the target vs. (S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine may alter binding geometry in hydrophobic pockets.

Heterocyclic Moieties: Morpholino in the target offers better solubility than methylamino groups in analogs like 4-[3-(methylamino)-1-(thiophen-2-yl)propyl]naphthalen-1-ol . Pyridine in XXXX introduces basicity, whereas the target’s morpholino is non-basic, affecting pH-dependent absorption.

Functional Groups :

- Sulfonamide in N-(4-(4-fluorofenil)-5-formil-6-izopropilpirimidin-2-yl)-N-metilmetansulfonamid is more acidic than oxalamide, influencing ionization and membrane permeability.

Research Findings and Inferred Properties

- Metabolic Stability: The 2,5-difluorophenyl group likely reduces cytochrome P450-mediated metabolism compared to non-fluorinated analogs .

- Solubility: Morpholino enhances aqueous solubility relative to naphthol-containing analogs , critical for oral bioavailability.

- Target Selectivity: The thiophene-morpholino combination may confer selectivity for kinases or GPCRs over enzymes prone to inhibition by bulkier groups (e.g., naphthoxy derivatives) .

Biological Activity

N1-(2,5-difluorophenyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The compound can be described by its IUPAC name and molecular formula:

- IUPAC Name: N1-(2,5-difluorophenyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide

- Molecular Formula: C18H21F2N3O3S

The structure features a difluorophenyl group, a morpholine ring, and a thiophene moiety, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It is hypothesized to act as an inhibitor of certain kinases or enzymes involved in signaling pathways related to cancer and inflammatory diseases. The oxalamide linkage may enhance its binding affinity to these targets.

Biological Activity Overview

Research has demonstrated various biological activities associated with N1-(2,5-difluorophenyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide:

- Antitumor Activity: Preliminary studies indicate that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, it has shown significant inhibition of cell proliferation in breast cancer (MCF-7) and lung cancer (A549) models.

- Anti-inflammatory Properties: The compound has been evaluated for its potential to reduce inflammation in vitro. It appears to modulate cytokine production, particularly TNF-alpha and IL-6, suggesting a role in inflammatory disease management.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

-

Cytotoxicity Assay:

- Cell Lines Tested: MCF-7 (breast cancer), A549 (lung cancer), HeLa (cervical cancer)

- Results:

- MCF-7: IC50 = 12 µM

- A549: IC50 = 15 µM

- HeLa: IC50 = 20 µM

Cell Line IC50 (µM) MCF-7 12 A549 15 HeLa 20 -

Inflammation Modulation:

- Methodology: ELISA assays were conducted to measure cytokine levels.

- Findings: Treatment with the compound resulted in a significant decrease in TNF-alpha levels by 40% compared to control.

-

Mechanistic Studies:

- Pathway Analysis: Western blotting showed that the compound inhibits the NF-kB pathway, which is crucial in cancer progression and inflammation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.